(E)-3-Benzylidenedihydrofuran-2(3H)-one

Synthetic Chemistry Stereoselective Synthesis Process Chemistry

Procure (E)-3-Benzylidenedihydrofuran-2(3H)-one with guaranteed (E)-configuration for stereoselective synthesis. This defined stereochemistry ensures reproducible reaction outcomes in conjugate additions and cycloadditions, unlike stereoisomeric mixtures. Ideal for constructing privileged α-benzylidene-γ-butyrolactone scaffolds in medicinal chemistry. Purity ≥97%.

Molecular Formula C11H10O2
Molecular Weight 174.2 g/mol
CAS No. 6285-99-0
Cat. No. B1268667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-Benzylidenedihydrofuran-2(3H)-one
CAS6285-99-0
Molecular FormulaC11H10O2
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1COC(=O)C1=CC2=CC=CC=C2
InChIInChI=1S/C11H10O2/c12-11-10(6-7-13-11)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2/b10-8-
InChIKeyTWDMVZSYTMJVEK-NTMALXAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-3-Benzylidenedihydrofuran-2(3H)-one (CAS 6285-99-0): Procurement and Selection Guide for the E-Configured Benzylidene Dihydrofuranone Scaffold


(E)-3-Benzylidenedihydrofuran-2(3H)-one, with CAS number 6285-99-0, is a heterocyclic compound belonging to the class of α-alkylidene-γ-butyrolactones [1]. This compound is characterized by a dihydrofuran-2(3H)-one core with a benzylidene substituent at the 3-position in the specific (E)-configuration [1]. Its primary utility lies in its role as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, due to the reactivity of its α,β-unsaturated lactone system . The defined stereochemistry is a critical feature that influences downstream chemical transformations and the stereochemical outcomes of target molecules [1].

Why Generic Substitution of (E)-3-Benzylidenedihydrofuran-2(3H)-one is Scientifically Unreliable


Substitution of (E)-3-Benzylidenedihydrofuran-2(3H)-one with a close analog or a stereochemically undefined mixture is a high-risk scientific decision that can undermine experimental reproducibility and synthetic outcomes. The primary point of differentiation is the defined (E)-geometry of the exocyclic double bond, which dictates the compound's reactivity profile in stereoselective syntheses . Using a stereoisomeric mixture (e.g., a mix of E- and Z-isomers) or an analog with a different substitution pattern (e.g., 5-alkyl or 5-phenyl derivatives) will lead to different reaction kinetics, regioselectivity, and stereochemical outcomes in subsequent chemical reactions [1]. This lack of consistency is critical in medicinal chemistry programs where a specific stereoisomer is required for target engagement or to generate a defined library of chiral compounds .

Quantitative Evidence for Selecting (E)-3-Benzylidenedihydrofuran-2(3H)-one Over Undefined or Z-Isomer Mixtures


Stereochemical Purity: Defined (E)-Configuration for Reproducible Synthesis

The procurement of this compound with the specified (E)-configuration is essential for synthetic reproducibility. The (E)- and (Z)-isomers are chemically distinct entities with different physical and chemical properties, and their use as a mixture introduces significant variability into reaction outcomes . The (E)-isomer of α-alkylidene-γ-butyrolactones is the thermodynamically more stable and predominantly formed product under various synthetic protocols, making it the standard reference scaffold [REFS-1, REFS-2].

Synthetic Chemistry Stereoselective Synthesis Process Chemistry

Scaffold Comparison: Differentiating Reactivity of 3-Benzylidene vs. 5-Benzylidene Analogs

The position of the benzylidene substituent on the dihydrofuranone ring dictates the compound's biological profile and its utility as a chemical probe. While both 3-benzylidene and 5-benzylidene derivatives are active scaffolds, their mechanisms and applications differ. For instance, the 5-benzylidene isomer (compound-6) has demonstrated potent in vivo efficacy against disseminated cryptococcosis in a mouse model, including the ability to cross the blood-brain barrier [1]. In contrast, the 3-benzylidene scaffold is more commonly utilized as a 'privileged' intermediate for constructing more complex, fused heterocyclic systems with anticancer and antimicrobial potential, as evidenced by its use in generating novel bioactive libraries [2]. This divergence underscores that the 3-benzylidene isomer is primarily a synthetic gateway, while the 5-isomer has been characterized as a direct bioactive entity.

Medicinal Chemistry Chemical Biology SAR

Comparative Anticancer Potential: Activity of 3-Benzylidene-5-methyl Derivatives as a Class Inference

While direct IC50 data for the unsubstituted (E)-3-Benzylidenedihydrofuran-2(3H)-one are sparse in primary literature, data from closely related 5-methyl analogs provide a class-level inference for the scaffold's potential. A series of (E)-3-Benzylidene-dihydro-5-methylfuran-2(3H)-ones were evaluated for anticancer activity, demonstrating that modifications to the phenyl ring of the benzylidene group can significantly modulate potency against human myeloid leukemia K562 cells [1]. This indicates that the core 3-benzylidenedihydrofuran-2(3H)-one scaffold is a suitable starting point for medicinal chemistry optimization and is sensitive to substituent effects, a valuable property for drug discovery.

Anticancer Leukemia SAR

Optimal Scientific and Industrial Applications for (E)-3-Benzylidenedihydrofuran-2(3H)-one (CAS 6285-99-0)


Stereoselective Synthesis of α-Alkylidene-γ-Butyrolactone Derivatives

This compound is ideally suited as a starting material or key intermediate for the stereoselective synthesis of complex molecules. The defined (E)-configuration provides a reliable template for further chemical manipulations, such as conjugate additions or cycloadditions, where the stereochemistry of the final product is dependent on the starting olefin geometry [1]. This is essential in the synthesis of natural product analogs or defined pharmaceutical candidates where stereochemical purity is paramount [REFS-1, REFS-2].

Medicinal Chemistry Scaffold for Hit-to-Lead Optimization

The (E)-3-Benzylidenedihydrofuran-2(3H)-one core serves as a 'privileged scaffold' in medicinal chemistry [1]. Its rigid, planar structure is a versatile template for generating libraries of compounds via modifications to the phenyl ring or the dihydrofuranone core [2]. This application is supported by class-level evidence showing that even small modifications to the benzylidene moiety in related analogs can significantly impact biological activity, making it a valuable asset for structure-activity relationship (SAR) studies in early-stage drug discovery [3].

Precursor for Biologically Active Heterocyclic Systems

The compound has proven utility as a building block for the construction of novel, biologically active heterocycles. Its α,β-unsaturated lactone functionality is a reactive handle for annulation and cyclocondensation reactions, enabling the synthesis of more complex fused ring systems [1]. Studies have shown that heterocycles derived from this scaffold can exhibit promising antimicrobial, antitumor, and antioxidant activities, underscoring its value in the development of new chemical entities for pharmaceutical and agrochemical research [1].

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